molecular formula C17H19N5OS B3002554 1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(thiazol-2-yl)piperidine-4-carboxamide CAS No. 1207028-53-2

1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(thiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B3002554
CAS No.: 1207028-53-2
M. Wt: 341.43
InChI Key: OHJSWIBBUWCNTE-UHFFFAOYSA-N
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Description

1-((1H-Benzo[d]imidazol-2-yl)methyl)-N-(thiazol-2-yl)piperidine-4-carboxamide is a novel chemical entity designed for preclinical research and drug discovery. This complex synthetic compound features a hybrid structure incorporating a benzimidazole scaffold linked via a piperidine core to a thiazole carboxamide group. Benzimidazole and thiazole heterocycles are privileged structures in medicinal chemistry, known to confer significant biological activity. Benzimidazole-based compounds have been extensively studied as potent and selective inhibitors for various enzymatic targets. Research has demonstrated their potential in developing inhibitors for kinases like CK1δ and Pin1, which are relevant in oncology and neurodegenerative disease research . Furthermore, structurally related compounds featuring the benzothiazole motif have shown promise as neuronal nitric oxide synthase (nNOS) inhibitors, exhibiting neuroprotective effects in preclinical models of Parkinson's disease . The integration of these pharmacophores into a single molecule makes 1-((1H-Benzo[d]imidazol-2-yl)methyl)-N-(thiazol-2-yl)piperidine-4-carboxamide a valuable scaffold for investigating new biological pathways and structure-activity relationships. It is intended for use as a reference standard, a building block in combinatorial chemistry, or a lead compound for further optimization in various therapeutic areas, including oncology and neurology. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(1H-benzimidazol-2-ylmethyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5OS/c23-16(21-17-18-7-10-24-17)12-5-8-22(9-6-12)11-15-19-13-3-1-2-4-14(13)20-15/h1-4,7,10,12H,5-6,8-9,11H2,(H,19,20)(H,18,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHJSWIBBUWCNTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=NC=CS2)CC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(thiazol-2-yl)piperidine-4-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a complex structure that includes:

  • A benzimidazole moiety, known for its role in various biological activities.
  • A thiazole ring, which is often associated with antimicrobial and anticancer properties.
  • A piperidine core that enhances the bioavailability and pharmacological profile of the molecule.

Anticancer Activity

Recent studies have demonstrated that derivatives of benzimidazole and thiazole exhibit significant anticancer properties. For instance, compounds similar to 1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(thiazol-2-yl)piperidine-4-carboxamide have shown potent cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)Mechanism of Action
4bHepG24.8Induces apoptosis
4gHepG25.1Induces apoptosis
4bA54956.9Cell cycle arrest
4gA54953.2Cell cycle arrest

The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's effectiveness against liver cancer cells (HepG2) compared to lung cancer cells (A549) .

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation, such as topoisomerase I, which is crucial for DNA replication .
  • Induction of Apoptosis : The compound has been shown to promote apoptotic pathways in cancer cells, leading to programmed cell death .
  • Cell Cycle Arrest : It can disrupt normal cell cycle progression, particularly in cancerous cells, thereby preventing their division and growth .

Case Studies

Several studies have investigated the biological effects of similar compounds:

  • Study on HepG2 Cells : A series of benzimidazole derivatives showed enhanced cytotoxicity against HepG2 cells, with specific emphasis on compounds that induce apoptosis through mitochondrial pathways .
  • Molecular Docking Studies : Computational analyses indicated strong binding affinities between the compound and target proteins involved in cancer progression, suggesting a mechanism where it acts as a competitive inhibitor .
  • Thiazole Derivatives : Research on thiazole-containing compounds revealed their potential as antitumor agents, with specific structural features correlating with increased activity against various cancer cell lines .

Scientific Research Applications

Antimycobacterial Activity

Recent studies have highlighted the significance of benzo[d]imidazole and thiazole derivatives in the search for new anti-mycobacterial agents, particularly against Mycobacterium tuberculosis (Mtb). The compound has been evaluated for its efficacy against Mtb, with promising results indicating its potential as a selective inhibitor.

Case Study: Synthesis and Evaluation

A study synthesized several derivatives based on the benzo[d]imidazole and thiazole framework, including the target compound. The synthesized compounds were characterized using techniques like NMR and mass spectrometry. In vitro tests revealed that certain derivatives exhibited significant anti-tubercular activity, with IC50 values as low as 2.03 μM against Mtb strains. Notably, these compounds showed little to no toxicity towards human lung fibroblast cells (MRC-5) at concentrations exceeding 128 μM, indicating a favorable safety profile .

Broader Therapeutic Potential

Beyond antimycobacterial activity, derivatives of benzo[d]imidazole and thiazole have shown promise in various therapeutic areas:

Antimicrobial Activity

Several studies have reported the antibacterial properties of imidazole-containing compounds against a range of pathogens including Staphylococcus aureus and Escherichia coli. For instance, compounds derived from similar scaffolds exhibited potent activity against these bacteria, suggesting that modifications to the benzo[d]imidazole structure could enhance antimicrobial efficacy .

Anticancer Properties

Research has indicated that certain benzo[d]imidazole derivatives possess anticancer properties, potentially through mechanisms involving apoptosis induction in cancer cells. The structural features that confer these activities are being actively studied to develop targeted therapies for various cancers.

Summary of Findings

The following table summarizes key findings related to the applications of 1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(thiazol-2-yl)piperidine-4-carboxamide:

ApplicationActivity/EffectReference
AntimycobacterialIC50 = 2.03 μM against Mtb
AntibacterialActive against S. aureus, E. coli
AnticancerInduces apoptosis in cancer cells

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structurally related compounds and their distinguishing attributes:

Compound Name Core Structure Substituents Biological Activity Key Differences Reference
Target Compound : 1-((1H-Benzo[d]imidazol-2-yl)methyl)-N-(thiazol-2-yl)piperidine-4-carboxamide Benzimidazole-Piperidine Thiazol-2-yl carboxamide Not explicitly stated (inferred: kinase inhibition, antimicrobial) Reference compound -
4-(((1H-Benzo[d]imidazol-2-yl)methyl)amino)-N-(5-methylthiazol-2-yl)benzenesulfonamide (7c) Benzimidazole-Sulfonamide Thiazol-2-yl sulfonamide Antimicrobial (sulfonamide activity) Sulfonamide vs. carboxamide; altered solubility and target affinity
1-(6-(1H-Imidazol-1-yl)pyrimidin-4-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide Piperidine-Carboxamide Ethoxybenzothiazole, imidazole-pyrimidine Kinase inhibition (structural inference) Ethoxybenzothiazole substituent; pyrimidine ring modifies binding
4-((2-Methyl-1H-benzo[d]imidazol-1-yl)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide oxalate Benzimidazole-Piperidine Thiophenmethyl carboxamide Anticancer (oxalate salt enhances stability) Thiophene vs. thiazole; altered electronic properties
5-Aryl-4-(1H-Benzo[d]imidazol-2-yl)-1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one Benzimidazole-Pyrrolidinone Naphthyl-thiazole Antifungal (pyrrolidinone enhances membrane penetration) Pyrrolidinone core vs. piperidine; naphthyl group increases lipophilicity

Physicochemical Properties

  • LogP and Solubility : The target compound’s logP is likely lower than naphthyl-thiazole derivatives () due to the polar carboxamide. Ethoxybenzothiazole derivatives () may exhibit higher lipophilicity .
  • Stability : Oxalate salts () enhance stability, whereas free bases (target compound) require formulation optimization .

Research Findings and Implications

  • Anticancer Potential: Benzimidazole-thiazole hybrids (e.g., ) show promise in apoptosis induction, with the piperidine carboxamide likely modulating caspase activation .
  • Antimicrobial Efficacy : Thiazole sulfonamides (e.g., 7c) outperform carboxamides against Gram-positive bacteria, but the target compound may excel in fungal targets due to benzimidazole’s DNA topoisomerase inhibition .
  • Kinase Selectivity : The ethoxybenzothiazole derivative () targets tyrosine kinases, while the thiazol-2-yl carboxamide (target) could inhibit serine/threonine kinases .

Q & A

Q. What synthetic methodologies are reported for preparing 1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(thiazol-2-yl)piperidine-4-carboxamide and related analogs?

The synthesis typically involves coupling a benzimidazole-containing intermediate with a thiazol-2-amine via a carboxamide linkage. For example:

  • Step 1 : Preparation of the benzimidazole-piperidine intermediate using methods analogous to those described for (1H-benzo[d]imidazol-2-yl)methanamine derivatives .
  • Step 2 : Activation of the carboxylic acid (e.g., piperidine-4-carboxylic acid) using coupling agents like EDCI/HOBt in polar aprotic solvents (e.g., DMF or pyridine), followed by reaction with thiazol-2-amine .
  • Step 3 : Purification via column chromatography and validation by ¹H/¹³C NMR and HPLC (>98% purity) .

Q. How is the structural integrity of the compound confirmed experimentally?

Key techniques include:

  • ¹H/¹³C NMR : Peaks corresponding to the benzimidazole (δ ~7.1–8.3 ppm), piperidine (δ ~1.5–3.5 ppm), and thiazole (δ ~6.8–7.5 ppm) moieties .
  • Mass spectrometry (ESI-MS or HRMS) : Molecular ion peaks matching the theoretical m/z value (e.g., [M+H]⁺) .
  • HPLC : Retention time consistency and purity assessment using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for benzimidazole-thiazole hybrids?

  • Benzimidazole modifications : Substitution at the 1H-position (e.g., methyl or fluorobenzyl groups) enhances metabolic stability and target affinity .
  • Thiazole ring : The 2-amino thiazole group is critical for hydrogen bonding with biological targets (e.g., kinases or microbial enzymes) .
  • Piperidine spacer : Flexibility of the piperidine ring influences conformational adaptability in receptor binding .

    Example: Replacing piperidine with rigid aromatic scaffolds reduced antimicrobial activity by 40% in analogs .

Q. How are biological activities evaluated, and what contradictory findings exist?

  • Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), with IC₅₀ values ranging 2–20 µg/mL .
  • Anticancer screening : NCI-60 cell line panels reveal selective cytotoxicity (e.g., GI₅₀ < 10 µM in leukemia cells) linked to topoisomerase inhibition .
  • Contradictions : Some studies report poor solubility (logP > 3.5) limiting in vivo efficacy despite strong in vitro activity .

Q. What analytical challenges arise in stability and degradation studies?

  • Hydrolytic degradation : The amide bond is susceptible to cleavage under acidic/basic conditions, requiring pH-controlled formulations .
  • Thermal stability : Differential scanning calorimetry (DSC) shows decomposition above 200°C, with TGA confirming <5% weight loss below 150°C .
  • Oxidative stress : LC-MS identifies sulfoxide derivatives when exposed to H₂O₂, necessitating antioxidant additives in formulations .

Q. How can researchers resolve discrepancies in synthetic yields or bioactivity data?

  • Yield optimization : Switching solvents (e.g., from DCM to DMF) improved yields from 6% to 39% in analogous piperidine-carboxamide syntheses .
  • Bioactivity variability : Stereochemical purity (e.g., R vs. S configurations in tetrahydronaphthalene analogs) can cause 10-fold differences in potency, necessitating chiral HPLC validation .

Q. What computational tools are used to predict binding modes or pharmacokinetics?

  • Docking studies : AutoDock Vina or Schrödinger Suite model interactions with ATP-binding pockets (e.g., CDK9 or histamine H4 receptors) .
  • ADMET predictions : SwissADME forecasts moderate blood-brain barrier permeability (BBB score: 0.55) and CYP3A4-mediated metabolism .

Methodological Best Practices

Q. How are analytical methods validated for quality control?

  • HPLC : System suitability tests (USP tailing factor < 2.0, RSD < 1.5% for retention time) .
  • Forced degradation : Exposure to heat, light, and pH extremes to validate stability-indicating methods .

Q. What strategies mitigate solubility issues in in vivo studies?

  • Salt formation : Maleate or hydrochloride salts improve aqueous solubility by 5–10× .
  • Nanoformulations : Liposomal encapsulation enhances bioavailability (e.g., 80% plasma retention vs. 35% for free drug) .

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